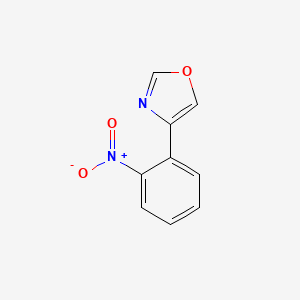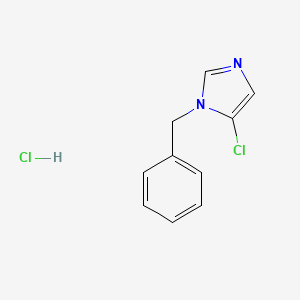
4-(2-Nitrophenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability, often employing green chemistry principles.
化学反応の分析
Types of Reactions: 4-(2-Nitrophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the oxazole ring, particularly at the C5 position.
Cycloaddition: The oxazole ring can participate in Diels-Alder reactions with electrophilic alkenes to form pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Cycloaddition: Electrophilic alkenes, often under thermal conditions.
Major Products:
Reduction: 4-(2-Aminophenyl)oxazole.
Substitution: Various substituted oxazole derivatives.
Cycloaddition: Pyridine derivatives.
科学的研究の応用
4-(2-Nitrophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-(2-Nitrophenyl)oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. These interactions can modulate enzymatic activities and cellular pathways, leading to its observed biological effects.
類似化合物との比較
- 2-(4-Nitrophenyl)oxazole
- 4-(4-Nitrophenyl)thiazole
- 4-(2-Nitrophenyl)imidazole
Comparison: 4-(2-Nitrophenyl)oxazole is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct electronic and steric properties. Compared to 2-(4-Nitrophenyl)oxazole, it has different substitution patterns that affect its reactivity and applications. The presence of oxygen in the oxazole ring differentiates it from thiazole and imidazole derivatives, which contain sulfur and nitrogen, respectively, leading to variations in their chemical behavior and biological activities.
特性
CAS番号 |
1126636-34-7 |
|---|---|
分子式 |
C9H6N2O3 |
分子量 |
190.16 g/mol |
IUPAC名 |
4-(2-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H |
InChIキー |
DGQGIMSTNHUPGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=COC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)



![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)







